

urease inhibitory activity 4-chlorocinnamic acid IC50

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Compound Focus: 4-Chlorocinnamic acid

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Urease Inhibitory Activity of 4-Chlorocinnamic Acid

Table 1: Quantitative Urease Inhibitory Data for 4-Chlorocinnamic Acid and Related Complexes

Compound / Complex Name	IC ₅₀ Value	Experimental Organism / Enzyme	Reference & Context
[Ag(4-cca)](_n) (Silver(I) 4-chlorocinnamate complex)	1.10 μM	Jack bean urease	[1]
Acetohydroxamic Acid (AHA)	42.12 ± 0.08 μM	Jack bean urease	[2]
4-Chlorocinnamic Acid (4Cl-CA)	Shows activity; specific IC ₅₀ not found in search	-	[1]

The core finding is that a silver(I) complex incorporating **4-chlorocinnamic acid** as a ligand is a potent urease inhibitor, with an IC₅₀ over 38 times more potent than the standard inhibitor AHA [1]. While the isolated **4-chlorocinnamic acid** molecule is recognized for its activity, the search results do not provide a specific IC₅₀ value for it alone [1].

Urease is a nickel-dependent enzyme that catalyzes urea hydrolysis to ammonia and carbon dioxide [2]. Its overactivity is a virulence factor in pathogens like *Helicobacter pylori* and causes agricultural and medical complications, driving the search for effective inhibitors [2] [3].

Experimental Protocol for Metal Complex Synthesis and Assay

This protocol is adapted from published research on synthesizing and evaluating metal-based urease inhibitors [1].

1. Synthesis of Silver(I) 4-Chlorocinnamate Complex ([Ag(4-cca)](_n))

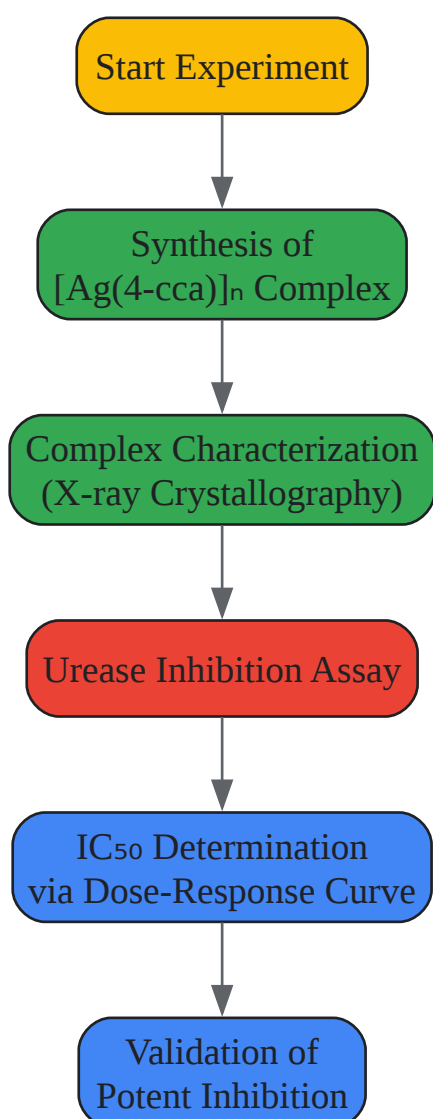
- **Objective:** To synthesize the metal complex where **4-chlorocinnamic acid** acts as an organic ligand.
- **Materials:**
 - **4-Chlorocinnamic acid** (4Cl-CA)
 - Silver salt (e.g., Silver nitrate, AgNO₃)
 - Suitable solvent (e.g., water, methanol, acetonitrile)
- **Procedure:**
 - Dissolve **4-chlorocinnamic acid** and the silver salt in a minimal amount of solvent. Molar ratios should be optimized, often starting at a 1:1 ligand-to-metal ratio.
 - Mix the solutions and stir at room temperature or gently heat, as appropriate.
 - Allow the solution to stand undisturbed for slow evaporation at room temperature.
 - Characterize the resulting crystals using **single-crystal X-ray diffraction** to determine the molecular structure. The cited study revealed a binuclear structure where pairs of silver atoms are bridged by the 4-chlorocinnamate ligands [1].

2. Urease Inhibition Assay (Jack Bean Urease)

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized complex against jack bean urease.
- **Materials:**
 - Jack bean urease enzyme
 - Urea substrate
 - Test compounds: [Ag(4-cca)](_n) complex, **4-chlorocinnamic acid** (for comparison), Acetohydroxamic Acid (AHA) as a positive control.
 - Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.8-7.0)
 - Phenol-red indicator or Berthelot's reagent (for ammonia detection)
- **Procedure:**

- Prepare a series of dilutions of the test compounds in buffer.
- In a 96-well plate or test tubes, mix a fixed volume of each compound dilution with the urease enzyme solution. Include a control well with only buffer and enzyme.
- Pre-incubate the mixture for 15-30 minutes at room temperature.
- Initiate the reaction by adding a urea solution.
- Incubate for an additional 30-60 minutes.
- Stop the reaction and quantify the amount of ammonia produced. This can be measured spectrophotometrically using Berthelot's reaction or a similar method [2].
- Calculate the percentage inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis of the dose-response curve.

The experimental workflow for synthesis and bioactivity validation can be visualized as follows:



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Key Research Implications

- **Enhanced Potency via Complexation:** The significant increase in inhibitory potency upon complex formation with silver suggests that the metal center plays a crucial role in interacting with the nickel-containing active site of urease [1] [2].
- **Synergistic Effect:** The combination of the organic ligand's ability to fit into the enzyme's hydrophobic pockets and the metal's coordination chemistry creates a synergistic effect, leading to superior inhibition compared to the ligand or metal ion alone [2].
- **SAR Insights:** This finding aligns with structure-activity relationship (SAR) studies for other enzyme targets, where halogenated cinnamic acid derivatives often show enhanced biological activity due to improved binding interactions [4].

Practical Notes for Researchers

- **Handling and Storage:** **4-Chlorocinnamic acid** is a stable solid. It should be stored in a desiccator at **-20°C** to maintain stability for long-term use [1] [5]. It is soluble in DMSO, DMF, and acetone, which is useful for preparing stock solutions for assays [1] [6].
- **Biological Replication:** When performing the urease inhibition assay, it is critical to run experiments in triplicate and include appropriate controls (blank, positive control like AHA) to ensure data reliability.
- **Safety Note:** Always consult the Safety Data Sheet (SDS) before working with **4-chlorocinnamic acid** or silver salts. Use appropriate personal protective equipment (PPE) such as gloves and eyeshields [5].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific structural aspects or other biological activities of this compound, please feel free to ask.

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